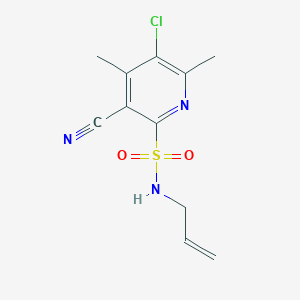![molecular formula C26H31N5O4 B11539227 N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11539227.png)
N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving ethylenediamine and a suitable halide.
Coupling Reactions: The final compound is formed by coupling the pyrrolidine and piperazine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide: shares structural similarities with other compounds containing piperazine and pyrrolidine rings.
N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide: is unique due to its specific functional groups and the combination of rings, which may confer distinct biological activities.
Uniqueness
The uniqueness of N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide lies in its specific structure, which allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of N-(4-methylphenyl)-N’-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C26H31N5O4 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)-N-[2-[4-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C26H31N5O4/c1-19-7-9-21(10-8-19)28-25(34)24(33)27-11-12-29-13-15-30(16-14-29)26(35)20-17-23(32)31(18-20)22-5-3-2-4-6-22/h2-10,20H,11-18H2,1H3,(H,27,33)(H,28,34) |
Clé InChI |
YCNCKENZQLEXRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-](/img/structure/B11539164.png)

![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539184.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11539189.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539202.png)
![4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11539206.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11539207.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539210.png)
![Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11539219.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11539221.png)
![2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11539231.png)
![N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11539233.png)
![2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11539246.png)
